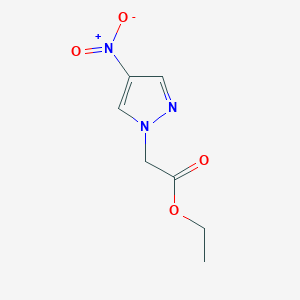
Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Übersicht
Beschreibung
Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of an amino group, a carbamoyl group, and a methylthiophene moiety, which contribute to its chemical reactivity and properties.
Synthesis Analysis
The synthesis of related methyl 2-aminothiophene-3-carboxylate derivatives has been achieved through different methods. For instance, a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate was developed using Chan-Lam cross-coupling, tolerating a broad range of functional groups . Another study explored the reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds, leading to the formation of thieno[3,4-d]pyrimidines . Additionally, the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was reported, starting from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, which also exhibited novel fluorescence properties .
Molecular Structure Analysis
The molecular structure of methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate and its derivatives can be characterized using various spectroscopic techniques. For example, the structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was characterized by elementary analysis and MHz spectrometry . In another study, the electronic structure and spectral features of a related compound, 4-methylthiadiazole-5-carboxylic acid, were investigated using density functional theory and vibrational analysis with FT-IR and FT-Raman spectra .
Chemical Reactions Analysis
The reactivity of methyl 2-aminothiophene-3-carboxylate derivatives has been explored in various chemical reactions. The compound 3-amino-2-carbamoylthiophene was obtained by reacting methyl 3-aminothiophene-2-carboxylate with ammonia and subsequently reacted with cycloalkanones to form imines . The carbamoylation of hydroxyaminothiazolidine-2-thiones and their rearrangement to ureidothiazolidin-2-ones under basic conditions have also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-aminothiophene-3-carboxylate derivatives are influenced by their functional groups and molecular structure. The fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in materials science . The study of 4-methylthiadiazole-5-carboxylic acid provided insights into hydrogen bonding, solvent effects, and non-linear optical properties, which are relevant for understanding the behavior of these compounds in different environments .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Disperse Dyes
- Summary of the Application: Methyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate was used in the synthesis of a series of monoazo disperse dyes . These dyes were further complexed with Cu, Co, and Zn metals .
- Methods of Application or Experimental Procedures: The compound was coupled with 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile for the syntheses of the dyes . The dyes were then complexed with Cu, Co, and Zn metals . The synthesized dyes and their metal complexes were applied on polyester and nylon 6.6 fabrics .
- Results or Outcomes: The light, wash, perspiration, and sublimation fastness properties were tested and found to be very good on both polyester and nylon 6.6 .
Application 2: Antimicrobial Activity
- Summary of the Application: Thiophene derivatives, including Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, have been studied for their antimicrobial activity .
- Methods of Application or Experimental Procedures: A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .
- Results or Outcomes: The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
Application 3: Non-Textile Applications
- Summary of the Application: Heterocyclic based azo disperse dyes, synthesized from Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, have been utilized in non-textile applications .
- Methods of Application or Experimental Procedures: The synthesized dyes are applied in various non-textile applications such as photodynamic therapy, lasers, reprographic technology, functional dye applications, and non-linear optical systems .
- Results or Outcomes: The dyes have shown excellent performance in these applications due to their excellent fastness properties .
Application 4: Suzuki–Miyaura Coupling
- Summary of the Application: Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application or Experimental Procedures: The compound can be used as a boron reagent in Suzuki–Miyaura coupling . The Lewis basicity of the ligand determines the reactivity of the boron reagent .
- Results or Outcomes: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Application 5: Photodynamic Therapy
- Summary of the Application: Heterocyclic based azo disperse dyes, synthesized from Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, have been utilized in photodynamic therapy .
- Methods of Application or Experimental Procedures: The synthesized dyes are used in photodynamic therapy, a type of treatment that uses light and a photosensitizing chemical substance to induce cell death .
- Results or Outcomes: The dyes have shown excellent performance in these applications due to their excellent fastness properties .
Application 6: Suzuki–Miyaura Coupling
- Summary of the Application: Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application or Experimental Procedures: The compound can be used as a boron reagent in Suzuki–Miyaura coupling . The Lewis basicity of the ligand determines the reactivity of the boron reagent .
- Results or Outcomes: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-4(8(12)13-2)7(10)14-5(3)6(9)11/h10H2,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKVKXQMRTVIML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345237 | |
| Record name | Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
CAS RN |
350996-94-0 | |
| Record name | Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350996-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)






![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)
![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)

![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)